Thermochemical Stability of 3-Cyanophenol vs. 2- and 4-Cyanophenol Isomers
3-Cyanophenol exhibits the highest standard molar enthalpy of formation in the gaseous phase among its isomers, indicating a distinct thermodynamic stability profile. This is a direct consequence of the meta-substitution pattern [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfH°(g)) |
|---|---|
| Target Compound Data | 37.8 ± 2.2 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Cyanophenol: 32.8 ± 2.1 kJ·mol⁻¹; 4-Cyanophenol: 35.1 ± 2.5 kJ·mol⁻¹ |
| Quantified Difference | 3-cyanophenol is 5.0 kJ·mol⁻¹ higher than 2-cyanophenol and 2.7 kJ·mol⁻¹ higher than 4-cyanophenol. |
| Conditions | T = 298.15 K, gaseous phase. Measured by static bomb combustion calorimetry and Calvet microcalorimetry. |
Why This Matters
This data is essential for computational chemistry modeling, process safety assessments, and understanding the relative stability of intermediates in high-temperature or energetic reactions.
- [1] Matos, M. A. R., Miranda, M. S., & Morais, V. M. F. (2004). Thermochemical Study of the Cyanophenol Isomers. Structural Chemistry, 15, 103–116. View Source
